molecular formula C30H35KN2O8S2 B15073185 1121756-11-3 (Inner salt); 1941997-61-0 (sodium salt)

1121756-11-3 (Inner salt); 1941997-61-0 (sodium salt)

Cat. No.: B15073185
M. Wt: 654.8 g/mol
InChI Key: XSSPIINVLTVORR-UHFFFAOYSA-M
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Description

Sulfo-Cyanine3 carboxylic acid is a water-soluble fluorescent dye that emits orange light. It is widely used in various scientific fields due to its high hydrophilicity and negative charge at neutral pH. This compound is particularly valued for its application in labeling biomolecules such as proteins and nucleic acids, making it a crucial tool in molecular biology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine3 carboxylic acid is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the reaction of indole derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of Sulfo-Cyanine3 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk quantities and stored under specific conditions to maintain its stability and fluorescence properties .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine3 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Sulfo-Cyanine3 carboxylic acid include carbodiimides for activating the carboxylic acid group, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents like DMF or DMSO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting Sulfo-Cyanine3 carboxylic acid with amines can yield amide derivatives, which are useful for labeling proteins and other biomolecules .

Scientific Research Applications

Sulfo-Cyanine3 carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo-Cyanine3 carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds and sulfonate groups, which enhance its photostability and fluorescence intensity. The compound interacts with biomolecules through covalent bonding, allowing for precise labeling and detection .

Comparison with Similar Compounds

Similar Compounds

  • Sulfo-Cyanine5 carboxylic acid
  • Sulfo-Cyanine7 carboxylic acid
  • Alexa Fluor® 555
  • DyLight™ 555

Uniqueness

Sulfo-Cyanine3 carboxylic acid is unique due to its high water solubility and strong fluorescence emission in the orange spectrum. Compared to similar compounds, it offers better photostability and reduced non-specific binding, making it highly suitable for various biological and chemical applications .

Properties

Molecular Formula

C30H35KN2O8S2

Molecular Weight

654.8 g/mol

IUPAC Name

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C30H36N2O8S2.K/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34;/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1

InChI Key

XSSPIINVLTVORR-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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